3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
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Overview
Description
3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications
Quinolone Derivatives and Bacterial Inhibition
3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one belongs to the class of quinolone derivatives, which are known for their extensive usage in treating a broad spectrum of bacterial infections. These derivatives work by inhibiting DNA gyrase, a bacterial enzyme involved in DNA replication, recombination, and repair, thereby affecting DNA function and leading to bacterial cell damage. Despite their effectiveness, some quinolones have been observed to cause adverse effects, including anaphylactic reactions and multisystem toxicity in certain cases (Ferguson, 1995).
Applications in Medicinal Chemistry
In medicinal chemistry, the compound's sulfonamide moiety has attracted significant interest due to its broad range of pharmacological activities. These activities include diuretic, antihypertensive, anti-inflammatory, anticancer, and other biological effects. Specific classes of N-sulfonylamino azinones, which share structural similarities with the compound , have shown promise in treating neurological disorders like epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Role in Anticancer Research
The integration of the sulfonamide group into quinoxaline, a core structural component of the compound, has augmented its therapeutic potential and biomedical applications. Quinoxaline sulfonamide derivatives have demonstrated a wide range of biomedical activities, including antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer properties. These findings indicate that such compounds, including the one , could serve as lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . RET plays a crucial role in cell survival, differentiation, and migration during embryonic development .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition can prevent the activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The compound’s action primarily affects the RET signaling pathway . By inhibiting the RET protein, it disrupts the activation of downstream signaling molecules. This disruption can lead to the inhibition of cell proliferation and survival, thereby exerting its therapeutic effects .
Pharmacokinetics
The compound’s stability under various conditions would need to be assessed to determine its suitability for in vivo applications .
Result of Action
The compound has been shown to effectively inhibit the proliferation of cancer cells with RET mutations . It has also demonstrated good tolerance in in vivo studies . Therefore, the molecular and cellular effects of the compound’s action primarily involve the inhibition of cancer cell growth and survival .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other proteins or compounds, the pH of the environment, and the temperature
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-17-5-7-18(8-6-17)31(29,30)23-15-26(3)21-14-22(20(25)13-19(21)24(23)28)27-11-9-16(2)10-12-27/h5-8,13-16H,4,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFWDISNQTZLQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCC(CC4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.